molecular formula C12H13ClN2O2 B3274084 2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one CAS No. 601516-82-9

2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one

Cat. No. B3274084
CAS RN: 601516-82-9
M. Wt: 252.69 g/mol
InChI Key: GUHZAJHOLVAWRT-UHFFFAOYSA-N
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Description

2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone family. It is a potent inhibitor of protein kinase, which is a crucial enzyme in many cellular processes. This compound has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases.

Mechanism of Action

The mechanism of action of 2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one involves the inhibition of protein kinase activity. Protein kinases are enzymes that play a crucial role in many cellular processes, including cell growth, proliferation, and differentiation. By inhibiting protein kinase activity, this compound can disrupt these cellular processes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one has been shown to have various biochemical and physiological effects. It can induce apoptosis, inhibit angiogenesis, and modulate the immune system. These effects contribute to its potential applications in cancer treatment and other diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one in lab experiments is its potency as a protein kinase inhibitor. This compound has been shown to be highly effective in inhibiting protein kinase activity, making it a valuable tool in studying cellular processes. However, one of the limitations of using this compound is its potential toxicity. Careful handling and proper safety precautions are necessary when working with this compound.

Future Directions

There are several future directions for the study of 2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one. One potential direction is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other drugs for cancer treatment. Further studies are also needed to better understand the biochemical and physiological effects of this compound and its potential applications in other diseases.

Scientific Research Applications

2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This compound has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-chloro-7-methoxy-5-propan-2-yl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-6(2)8-4-7(17-3)5-9-10(8)11(16)15-12(13)14-9/h4-6H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHZAJHOLVAWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC(=C1)OC)N=C(NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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